
4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide is a chemical compound that has been widely used in scientific research. It is a pyrrole derivative that has shown potential in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide is not fully understood, but it is believed to involve the modulation of specific protein targets. It has been shown to interact with the protein kinase CK2, which plays a role in cell proliferation and survival. By inhibiting the activity of CK2, 4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide could potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide are still being studied. However, it has been shown to have a cytotoxic effect on cancer cells, which could potentially lead to the development of new anticancer drugs. It has also been shown to have an effect on neurotransmitter activity, which could potentially lead to the development of new treatments for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide in lab experiments include its potential as a modulator of specific protein targets, its ability to inhibit the growth of cancer cells, and its potential as a modulator of neurotransmitter activity. However, its limitations include its complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide. These include further studies on its mechanism of action, its potential as a therapeutic drug for cancer and neurological disorders, and the development of new synthesis methods that could make it more accessible for research purposes. Additionally, further studies could explore its potential as a modulator of other protein targets, which could lead to the development of new treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of 4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide involves a multi-step process that begins with the reaction of 1-bromo-2-methylpyrrole with butyronitrile. The resulting product is then subjected to a series of reactions involving various reagents such as sodium hydride, hydrochloric acid, and acetic anhydride to obtain the final product.
Aplicaciones Científicas De Investigación
4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide has been extensively studied for its potential in various scientific research fields. In medicinal chemistry, it has been studied for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells. In biochemistry, it has been studied for its ability to interact with specific protein targets, which could lead to the development of new therapeutic drugs. In pharmacology, it has been studied for its potential as a modulator of neurotransmitter activity, which could lead to the development of new treatments for neurological disorders.
Propiedades
IUPAC Name |
4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c1-3-9(4-5-13)14-11(16)10-6-8(12)7-15(10)2/h6-7,9H,3-4H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKZIHLELJGCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NC(=O)C1=CC(=CN1C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-cyanobutan-2-yl)-1-methylpyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

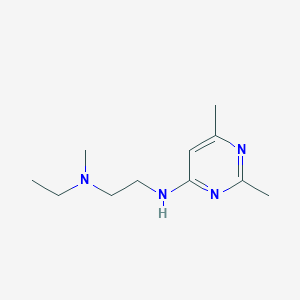
![N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylphenyl)sulfonylimino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetamide](/img/structure/B7555814.png)
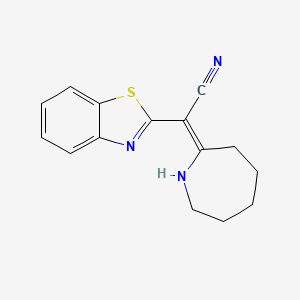
![2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555843.png)
![2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7555849.png)

![2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid](/img/structure/B7555869.png)
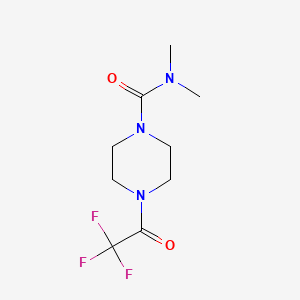
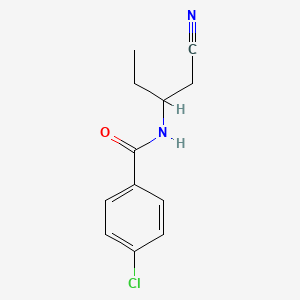
![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)

![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)
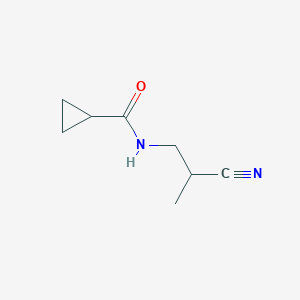
![3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7555909.png)